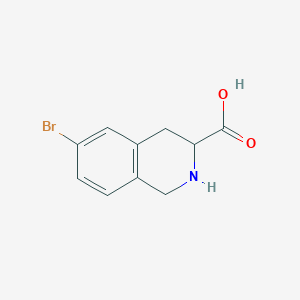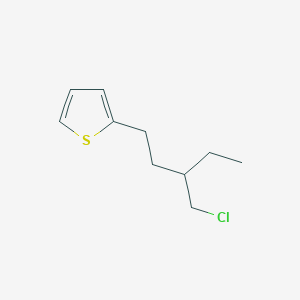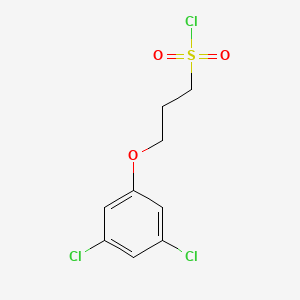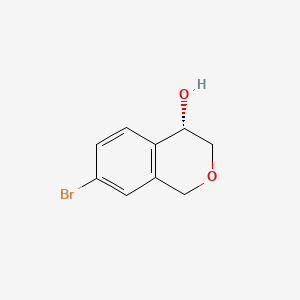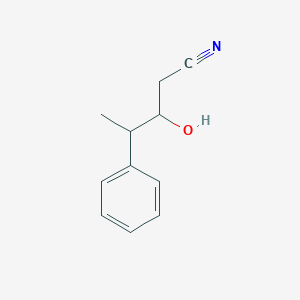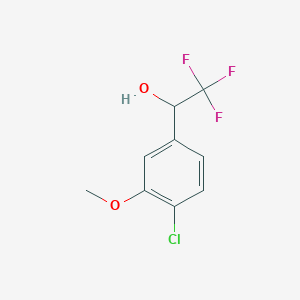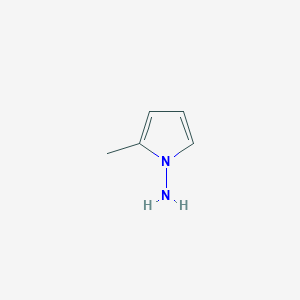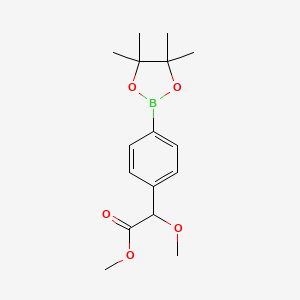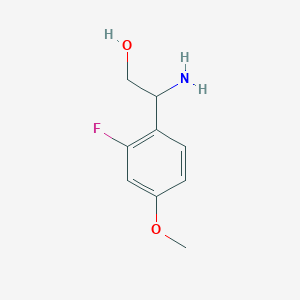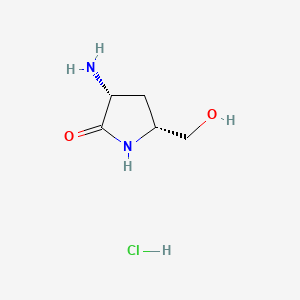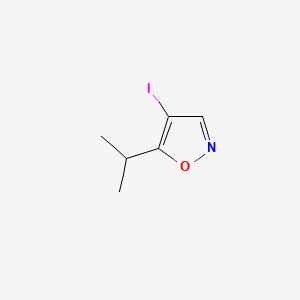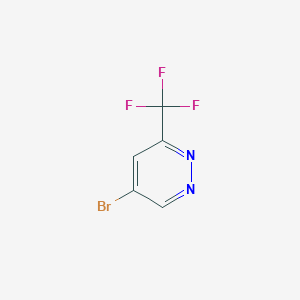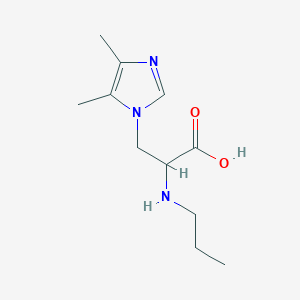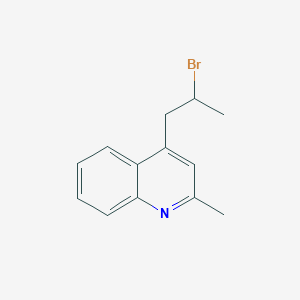
4-(2-Bromopropyl)-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromopropyl)-2-methylquinoline is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromopropyl)-2-methylquinoline typically involves the following steps:
Starting Material: The synthesis begins with 2-methylquinoline.
Bromination: The 2-methylquinoline undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.
Alkylation: The brominated intermediate is then subjected to alkylation with 2-bromopropane under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromopropyl)-2-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom and form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: New quinoline derivatives with different functional groups.
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Hydrocarbon derivatives of quinoline.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromopropyl)-2-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, including antimalarial and anticancer compounds.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s derivatives are studied for their biological activities and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-(2-Bromopropyl)-2-methylquinoline depends on its specific application and the target molecule. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can act as a reactive site for further modifications, enhancing the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromopropylquinoline: Similar structure but lacks the methyl group at the 2-position.
4-(2-Chloropropyl)-2-methylquinoline: Similar structure but with a chlorine atom instead of bromine.
4-(2-Bromopropyl)-quinoline: Similar structure but lacks the methyl group at the 2-position.
Uniqueness
4-(2-Bromopropyl)-2-methylquinoline is unique due to the presence of both the bromopropyl and methyl groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and enhances its utility in various fields.
Eigenschaften
Molekularformel |
C13H14BrN |
|---|---|
Molekulargewicht |
264.16 g/mol |
IUPAC-Name |
4-(2-bromopropyl)-2-methylquinoline |
InChI |
InChI=1S/C13H14BrN/c1-9(14)7-11-8-10(2)15-13-6-4-3-5-12(11)13/h3-6,8-9H,7H2,1-2H3 |
InChI-Schlüssel |
BBWSZQHORIYYPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)CC(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



